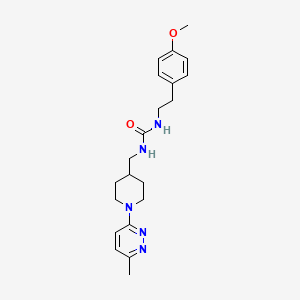

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

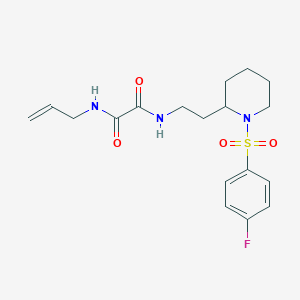

“N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.35. It is a derivative of benzamide, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, a compound with a thiophene moiety was found to have a triclinic space group, with specific measurements for the crystal lattice parameters .Aplicaciones Científicas De Investigación

Anticancer Properties

- The design and synthesis of certain benzamide derivatives have been highlighted in their role as potent inhibitors for specific cancer cell lines, showing promise in anticancer drug development. Compounds with structural similarities to N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have been evaluated for their efficacy against various cancer types, including breast, lung, colon, and ovarian cancers. These compounds have demonstrated moderate to excellent anticancer activity, highlighting the potential for benzamide derivatives in oncology research (Ravinaik et al., 2021).

Chemical Synthesis and Methodologies

- The exploration of novel synthesis techniques for benzamide derivatives and related compounds is a significant area of research. For example, the development of microwave-promoted synthesis methods for certain benzamides offers a more efficient, cleaner, and faster approach compared to traditional thermal heating. This advancement in synthetic methodology enhances the production of compounds with potential biological activity, showcasing the versatility of benzamide derivatives in chemical synthesis (Saeed, 2009).

Molecular Structure and Interactions

- Studies on the crystal structure of specific benzamide compounds provide insights into their molecular arrangement and interactions. Such research is crucial for understanding the physicochemical properties of these compounds and their potential biological activities. For instance, the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide reveals important hydrogen bonding and π-π interactions, contributing to the stability and reactivity of these molecules (Sharma et al., 2016).

Direcciones Futuras

The future directions for research on “N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” and similar compounds could include further exploration of their synthesis, characterization, and potential therapeutic applications. Given the wide range of properties exhibited by benzamides and their derivatives, these compounds could be of interest in various fields, including medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

The primary target of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is the serine/threonine kinase , which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

The compound interacts with the serine/threonine kinase, influencing its activity within the MAP kinase signal transduction pathway

Biochemical Pathways

The MAP kinase signal transduction pathway, which the compound affects, plays a crucial role in many cellular processes, including growth, differentiation, and response to external stimuli . The compound’s influence on this pathway can have significant downstream effects, potentially impacting a wide range of cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serine/threonine kinase and the subsequent changes in the MAP kinase signal transduction pathway . These effects can vary widely, given the pathway’s involvement in numerous cellular processes.

Propiedades

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-14(12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-18-13/h1-7,10H,8-9,11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFBLXOCXITYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2955333.png)

![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)

![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)